Crustacean erythrophore concentrating hormone

概要

説明

Crustacean erythrophore concentrating hormone is a neuropeptide hormone found in crustaceans. It plays a crucial role in the regulation of pigment concentration within chromatophores, which are specialized pigment-containing cells. This hormone is responsible for the aggregation of red pigments (erythrophores) in the chromatophores, leading to color changes in the crustacean’s body. These color changes are essential for various physiological and behavioral functions, including camouflage, communication, and thermoregulation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of crustacean erythrophore concentrating hormone involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding the hormone into a suitable expression system, such as bacteria or yeast. The microorganisms are then cultured, and the hormone is harvested and purified from the culture medium .

化学反応の分析

Types of Reactions: Crustacean erythrophore concentrating hormone primarily undergoes peptide bond formation and hydrolysis reactions. These reactions are essential for its synthesis and degradation.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used in peptide synthesis.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds, leading to the breakdown of the hormone into its constituent amino acids.

Major Products Formed: The major products formed from the reactions involving this compound are the peptide itself during synthesis and its constituent amino acids during degradation .

科学的研究の応用

Crustacean erythrophore concentrating hormone (CECH) is a neuropeptide hormone present in crustaceans that plays a vital role in regulating pigment concentration within chromatophores, which are specialized pigment-containing cells. CECH is responsible for aggregating red pigments (erythrophores) in the chromatophores, leading to color changes in the crustacean’s body, which are essential for physiological and behavioral functions, including camouflage, communication, and thermoregulation.

Scientific Research Applications

CECH has several applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

- Peptide Synthesis and Degradation Mechanisms CECH is used as a model peptide for studying peptide synthesis and degradation mechanisms. Solid-phase peptide synthesis (SPPS) is employed in the synthesis of CECH, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes resin loading, deprotection, coupling, repetition, and cleavage.

- Reagents and Conditions Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used in peptide synthesis. Acidic or basic conditions can be used to hydrolyze peptide bonds, leading to the breakdown of the hormone into its constituent amino acids.

Biology

- Pigment Concentration and Color Change Mechanisms Researchers study CECH's role in pigment concentration and color change mechanisms in crustaceans. Integumental color changes and eye pigment movements in crustaceans are regulated by pigmentary-effector hormones . CECH has a major function in the rapid physiological color changes of crustaceans by concentrating pigment granules of the erythrophores .

- Pigment-Dispersing Hormone (PDH) Pigment-dispersing hormone (PDH) is responsible for dispersing pigments within chromatophores. Studies detail the characterization of PDH signaling in crustaceans and demonstrate that pigment-dispersing-type receptors are selectively activated by PDH isoforms .

- Retinal Pigment Movements CECH also affects retinal pigment movements . It moves the distal and reflecting retinal pigments of dark-adapted Palaemonetes and Palaemon into the light-adapted position .

Medicine

- Understanding Peptide Hormones Insights gained from studying CECH can be applied to understanding similar peptide hormones in humans and other animals.

Industry

- Biosensors and Biotechnological Applications The hormone’s ability to induce color changes can be utilized in developing biosensors and other biotechnological applications.

作用機序

The mechanism of action of crustacean erythrophore concentrating hormone involves binding to specific receptors on the surface of chromatophores. This binding triggers a cascade of intracellular events, leading to the aggregation of pigment granules within the chromatophores. Key molecular targets and pathways involved include:

Receptors: G-protein coupled receptors (GPCRs) on chromatophore membranes.

Second Messengers: Cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+).

Cytoskeletal Elements: Actin and myosin filaments that facilitate pigment granule movement

類似化合物との比較

Crustacean erythrophore concentrating hormone is part of a family of pigmentary-effector hormones, which includes:

Pigment-Dispersing Hormone (PDH): Responsible for dispersing pigments within chromatophores.

Adipokinetic Hormones (AKHs): Found in insects, these hormones influence metabolism and share structural similarities with this compound.

Uniqueness: this compound is unique in its specific role in aggregating red pigments within chromatophores, whereas other similar hormones may have broader or different functions, such as pigment dispersion or metabolic regulation .

生物活性

Crustacean erythrophore concentrating hormone (CECH), also known as red pigment concentrating hormone (RPCH), is a neuropeptide that plays a significant role in regulating pigment concentration within chromatophores, specifically erythrophores, in crustaceans. This hormone is crucial for color adaptation, camouflage, communication, and thermoregulation in these organisms.

Chemical Structure and Properties

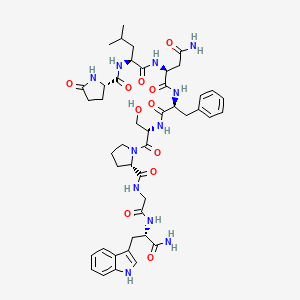

CECH is characterized as an octapeptide with the amino acid sequence:

This structure allows it to interact specifically with receptors on the surface of erythrophores, triggering intracellular signaling pathways that lead to the aggregation of red pigments (erythrophores) within chromatophores .

The biological activity of CECH involves several biochemical processes:

- Pigment Aggregation : CECH induces the aggregation of red pigments through a calcium-dependent signaling pathway. This process is mediated by the activation of specific receptors on erythrophores, which leads to increased intracellular calcium levels and subsequent pigment granule movement towards the cell membrane .

- Hormonal Regulation : CECH functions antagonistically with other hormones such as pigment-dispersing hormone (PDH), which causes pigment dispersion. This balance between CECH and PDH is essential for effective color adaptation in response to environmental stimuli .

Biological Functions

CECH is involved in multiple physiological functions:

- Camouflage and Color Change : By concentrating pigments, CECH allows crustaceans to adapt their coloration for camouflage against predators or during social interactions .

- Thermoregulation : Color changes can also assist in thermoregulation by altering heat absorption from sunlight.

- Behavioral Responses : Studies indicate that CECH may influence aggressive behaviors in crustaceans, modulating responses based on hierarchical status within social groups .

Research Findings and Case Studies

Research has extensively documented the effects of CECH on various crustacean species. Notable findings include:

- In Cancer borealis : Immunocytochemical studies revealed the distribution of RPCH-like immunoreactivity in the stomatogastric nervous system, indicating its role in modulating neural circuits related to pigment concentration and muscle activity .

- Metabolic Effects : In crayfish (Procambarus clarkii), metabolomic analyses have shown that CECH affects glucose metabolism and energy regulation, suggesting broader physiological implications beyond pigmentation .

- Comparative Studies : Research comparing CECH with other neuropeptides has highlighted its unique potency in inducing pigment aggregation compared to related hormones like adipokinetic hormones (AKHs) .

Data Table: Comparative Biological Activity

| Hormone Type | Function | Potency Level | Species Studied |

|---|---|---|---|

| Crustacean Erythrophore Hormone (CECH) | Pigment aggregation | High | Cancer borealis, Procambarus clarkii |

| Pigment-Dispersing Hormone (PDH) | Pigment dispersion | Moderate | Various decapods |

| Adipokinetic Hormones (AKHs) | Metabolic regulation | Low to Moderate | Insects |

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H59N11O11/c1-24(2)17-31(52-40(62)29-14-15-37(59)50-29)41(63)54-33(20-36(46)58)43(65)53-32(18-25-9-4-3-5-10-25)42(64)55-34(23-57)45(67)56-16-8-13-35(56)44(66)49-22-38(60)51-30(39(47)61)19-26-21-48-28-12-7-6-11-27(26)28/h3-7,9-12,21,24,29-35,48,57H,8,13-20,22-23H2,1-2H3,(H2,46,58)(H2,47,61)(H,49,66)(H,50,59)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGMPZRFMGBTDI-POFDKVPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H59N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-92-9 | |

| Record name | Red pigment-concentrating hormone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。